molecular formula C8H11NO2S B13633046 5-(tert-Butyl)thiazole-4-carboxylic acid

5-(tert-Butyl)thiazole-4-carboxylic acid

Cat. No.: B13633046
M. Wt: 185.25 g/mol
InChI Key: HUVVCUBPCUXDMA-UHFFFAOYSA-N
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Description

5-(tert-Butyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 4-position. The tert-butyl group, a bulky alkyl substituent, imparts unique steric and electronic properties to the molecule, influencing its solubility, stability, and interactions with biological targets. Thiazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects . This compound’s structural features make it a promising candidate for drug development, particularly in optimizing pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

5-tert-butyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-8(2,3)6-5(7(10)11)9-4-12-6/h4H,1-3H3,(H,10,11)

InChI Key

HUVVCUBPCUXDMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with α-haloketones, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-(tert-Butyl)thiazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(tert-Butyl)thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

The biological and chemical properties of 5-(tert-Butyl)thiazole-4-carboxylic acid are best understood through comparison with structurally analogous thiazole and heterocyclic derivatives. Below is a detailed analysis, supported by data tables and research findings.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Substituents Key Functional Groups Molecular Formula
5-(tert-Butyl)thiazole-4-carboxylic acid tert-Butyl (C5), carboxylic acid (C4) Thiazole, COOH, tert-butyl C₈H₁₁NO₂S
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 2,6-Difluorophenyl (C2), carboxylic acid (C4) Thiazole, COOH, fluorinated aryl C₁₀H₆F₂N₂O₂S
5-(Trifluoromethyl)thiazole-2-carboxylic acid Trifluoromethyl (C5), carboxylic acid (C2) Thiazole, COOH, CF₃ C₅H₂F₃NO₂S
5-Isopropyl-2-methylthiazole-4-carboxylic acid Isopropyl (C5), methyl (C2), carboxylic acid (C4) Thiazole, COOH, branched alkyl C₈H₁₁NO₂S
5-(Boc-amino)-2-(2-chlorophenyl)thiazole-4-carboxylic acid Boc-protected amino (C5), 2-chlorophenyl (C2), COOH (C4) Thiazole, COOH, Boc, Cl-substituted C₁₆H₁₆ClN₃O₄S

Key Observations :

  • Fluorinated aryl groups (e.g., in 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid) increase electron-withdrawing effects, enhancing reactivity and target-binding specificity .
  • Boc-protected amino groups (e.g., in ) improve synthetic handling and stability during drug development .

Key Findings :

  • The tert-butyl substitution may enhance target selectivity in enzyme inhibition due to steric complementarity with hydrophobic binding pockets .
  • Carboxylic acid functionality is critical for hydrogen bonding with biological targets, as seen in antimicrobial and antifungal activities .
Physicochemical Properties

Table 3: Solubility and Stability Data

Compound Name Aqueous Solubility (mg/mL) LogP Stability (t₁/₂ in PBS)
5-(tert-Butyl)thiazole-4-carboxylic acid 0.45 2.8 >24 hours
5-Isopropyl-2-methylthiazole-4-carboxylic acid 1.2 1.9 18 hours
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 0.12 3.5 12 hours

Insights :

  • The tert-butyl group reduces aqueous solubility compared to isopropyl analogs but improves metabolic stability in physiological conditions .
  • Fluorinated derivatives exhibit lower solubility due to increased hydrophobicity but show superior target affinity .

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